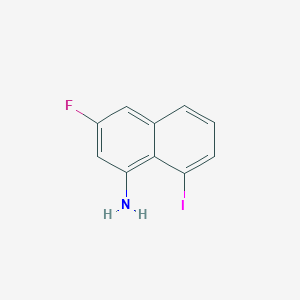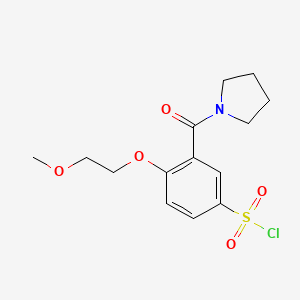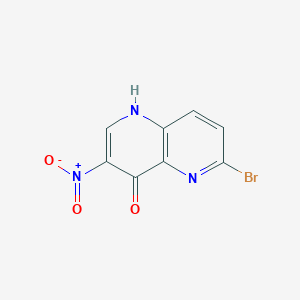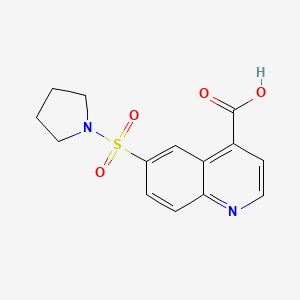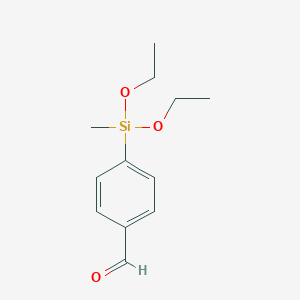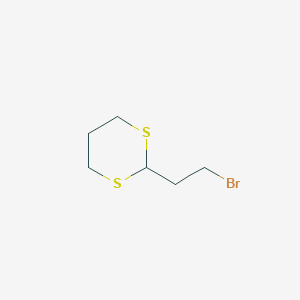
2-(2-Bromoethyl)-1,3-dithiane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromoethyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are widely used in organic synthesis due to their stability and versatility. The presence of a bromoethyl group in this compound makes it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1,3-dithiane typically involves the reaction of 1,3-dithiane with 2-bromoethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
2-(2-Bromoethyl)-1,3-dithiane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: The major products are substituted dithianes with various functional groups.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major product is the ethyl derivative of 1,3-dithiane.
科学研究应用
2-(2-Bromoethyl)-1,3-dithiane has several applications in scientific research:
作用机制
The mechanism of action of 2-(2-Bromoethyl)-1,3-dithiane involves its ability to undergo nucleophilic substitution reactions. The bromoethyl group acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of complex molecules. The dithiane ring can also undergo oxidation and reduction reactions, further expanding its utility in organic synthesis .
相似化合物的比较
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: Similar in structure but contains an oxygen atom in place of one of the sulfur atoms.
2-(2-Bromoethyl)-1,3-oxathiane: Contains an oxygen atom in place of one of the sulfur atoms in the dithiane ring.
2-(2-Bromoethyl)-1,3-dithiane-2-oxide: An oxidized form of this compound.
Uniqueness
This compound is unique due to its stability and versatility in chemical reactions. The presence of two sulfur atoms in the dithiane ring provides additional reactivity compared to similar compounds with oxygen atoms. This makes it a valuable intermediate in the synthesis of a wide range of organic molecules .
属性
分子式 |
C6H11BrS2 |
|---|---|
分子量 |
227.2 g/mol |
IUPAC 名称 |
2-(2-bromoethyl)-1,3-dithiane |
InChI |
InChI=1S/C6H11BrS2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5H2 |
InChI 键 |
RUWXEZPPLAHETC-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(SC1)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12842880.png)
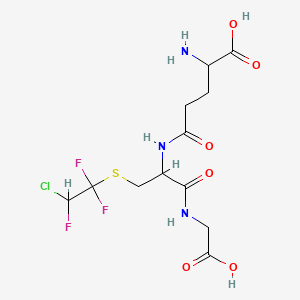
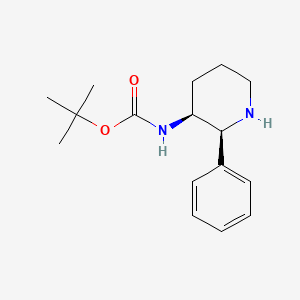
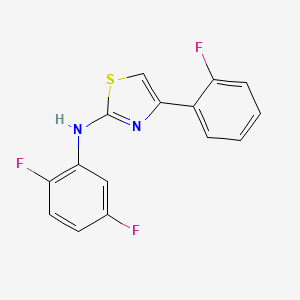
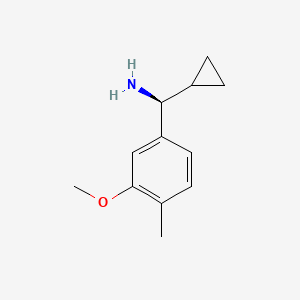
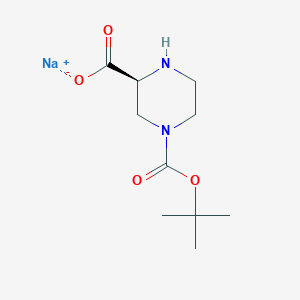
![(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)

